molecular formula C17H15ClN4O3 B12343898 N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide

N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide

Cat. No.: B12343898
M. Wt: 358.8 g/mol
InChI Key: QSMJVYVXHAKTLJ-UHFFFAOYSA-N
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Description

N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a phthalazine moiety, and a chloroacetyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride to form the chloroacetyl derivative. This intermediate is then reacted with phthalazine-1-carboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, pyridine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce oxides of the original compound .

Scientific Research Applications

N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This compound can also interact with DNA, potentially causing DNA damage and affecting cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide: Similar structure but with a benzamide moiety instead of a phthalazine ring.

    Chloroacetamide Derivatives: A class of compounds with similar chloroacetyl groups but different core structures.

    Pyrrole Derivatives: Compounds with a pyrrole ring and various substituents .

Uniqueness

N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of a pyrrole ring, a phthalazine moiety, and a chloroacetyl group.

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide

InChI

InChI=1S/C17H15ClN4O3/c1-9-7-13(14(23)8-18)10(2)22(9)21-17(25)15-11-5-3-4-6-12(11)16(24)20-19-15/h3-7,15H,8H2,1-2H3,(H,21,25)

InChI Key

QSMJVYVXHAKTLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1NC(=O)C2C3=CC=CC=C3C(=O)N=N2)C)C(=O)CCl

Origin of Product

United States

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